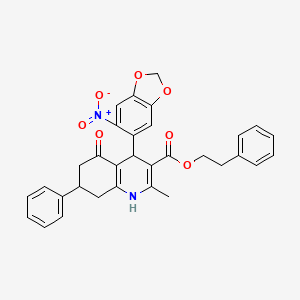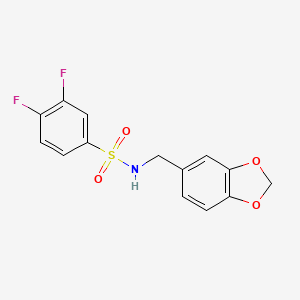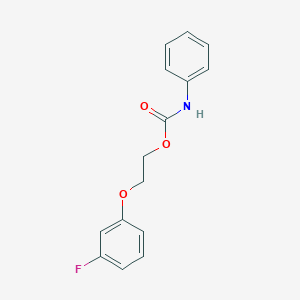![molecular formula C17H22ClN2OP B4979975 (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)
(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine, also known as CDP-choline, is a phospholipid compound that is widely used in scientific research. It is a precursor to the neurotransmitter acetylcholine and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine acts as a precursor to the neurotransmitter acetylcholine, which is involved in learning and memory. It also increases the synthesis of phosphatidylcholine, a major component of cell membranes. This may help to improve cell membrane fluidity and function, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroprotection, (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine has been shown to have a range of other biochemical and physiological effects. These include improving mitochondrial function, reducing inflammation, and increasing the production of growth factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine in lab experiments is its well-established safety profile. It has been extensively studied in animal and human trials and has been shown to be well-tolerated. However, one limitation is that it can be expensive to synthesize, which may limit its use in some studies.
Zukünftige Richtungen
There are several potential future directions for research on (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may also have potential as a treatment for traumatic brain injury and stroke. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine can be synthesized through a two-step process. The first step involves the reaction of chloromethyl phenyl phosphoryl chloride with dimethylamine to form (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine. The second step involves the reaction of this intermediate with cytidine triphosphate to form (4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine.
Wissenschaftliche Forschungsanwendungen
(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function and memory in animal studies and in clinical trials. It has also been shown to have neuroprotective effects, reducing brain damage in animal models of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
4-[chloromethyl-[4-(dimethylamino)phenyl]phosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN2OP/c1-19(2)14-5-9-16(10-6-14)22(21,13-18)17-11-7-15(8-12-17)20(3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKYCVPIVWRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(CCl)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)
![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)
![1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)

![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)


![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)